molecular formula C22H15ClN2O4 B245054 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B245054
Poids moléculaire: 406.8 g/mol
Clé InChI: ZTFMDFKSRLLXJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a chemical compound that belongs to the class of tyrosine kinase inhibitors. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.

Applications De Recherche Scientifique

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the suppression of tumor growth and metastasis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use in the treatment of non-small cell lung cancer, head and neck cancer, and colorectal cancer.

Mécanisme D'action

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive inhibitor of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors by suppressing the production of vascular endothelial growth factor (VEGF). Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This specificity allows for the selective inhibition of EGFR activity without affecting other cellular processes. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the research and development of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is the investigation of its potential use in combination with other tyrosine kinase inhibitors for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other diseases that involve EGFR activity, such as Alzheimer's disease. Additionally, the development of more soluble analogs of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could improve its efficacy in vivo.
Conclusion:
In conclusion, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in cancer research. Its specificity for EGFR tyrosine kinase and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further study. With continued research and development, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has the potential to become a valuable tool in the fight against cancer.

Méthodes De Synthèse

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that includes the condensation of 2-amino-5-chlorobenzoxazole with 4-bromobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting compound with 3,4-methylenedioxyphenylacetic acid chloride to yield N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Propriétés

Formule moléculaire

C22H15ClN2O4

Poids moléculaire

406.8 g/mol

Nom IUPAC

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H15ClN2O4/c23-15-4-8-18-17(12-15)25-22(29-18)13-1-5-16(6-2-13)24-21(26)14-3-7-19-20(11-14)28-10-9-27-19/h1-8,11-12H,9-10H2,(H,24,26)

Clé InChI

ZTFMDFKSRLLXJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

SMILES canonique

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.